2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid

Physicochemical profiling Lead optimization Fragment elaboration

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid (CAS 1008946-37-9) is a heterocyclic compound built on the thieno[2,3-d]pyrimidine core, featuring a phenylalanine-derived side chain (3-phenyl-propionic acid) linked via a 4-amino bridge. With molecular formula C18H19N3O2S and molecular weight of 341.43 Da, this compound is available from commercial suppliers at ≥95% purity (Catalog No.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1008946-37-9
Cat. No. B2595824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid
CAS1008946-37-9
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCCC1=CC2=C(N=C(N=C2S1)C)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H19N3O2S/c1-3-13-10-14-16(19-11(2)20-17(14)24-13)21-15(18(22)23)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H,22,23)(H,19,20,21)
InChIKeyVXRLJDNQIOOMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid (CAS 1008946-37-9): Core Scaffold Identity and Procurement Specifications


2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid (CAS 1008946-37-9) is a heterocyclic compound built on the thieno[2,3-d]pyrimidine core, featuring a phenylalanine-derived side chain (3-phenyl-propionic acid) linked via a 4-amino bridge . With molecular formula C18H19N3O2S and molecular weight of 341.43 Da, this compound is available from commercial suppliers at ≥95% purity (Catalog No. CM808973) . The thieno[2,3-d]pyrimidine scaffold has been identified through fragment-based screening as a privileged chemotype for targeting the anti-apoptotic protein Mcl-1, and thienopyrimidine amino acids were characterized as promising, albeit nonselective, hit fragments in this context [1]. The compound s distinguishing feature is its phenylalanine moiety, which places it within the N-thieno(2,3-d)pyrimidinyl-D-phenylalanine structural class described in proprietary patent filings [2].

Why Thieno[2,3-d]pyrimidine Amino Acid Analogs Cannot Be Interchanged: The Case for CAS 1008946-37-9


Thieno[2,3-d]pyrimidine amino acid conjugates are not functionally interchangeable because the identity of the amino acid side chain directly determines the compound s molecular recognition profile, lipophilicity, and hydrogen-bonding capacity. The target compound bears a phenylalanine-derived side chain (3-phenyl-propionic acid), whereas the closest cataloged analogs include glycine (CAS 848280-81-9), alanine (CAS 1008858-72-7), and β-alanine (BDBM43549) variants [1]. The phenyl ring in the side chain contributes approximately +76 Da in molecular weight and raises the calculated logP from approximately 1.8 (estimated for the des-phenyl propionic acid analog) to approximately 3.6–4.4 [2]. This physicochemical shift alters both passive membrane permeability and the potential for π–π stacking interactions within hydrophobic binding pockets, as demonstrated in co-crystal structures of closely related thienopyrimidine–phenylalanine conjugates bound to Mcl-1 (PDB 6QZB, 6QZ5) [3]. Fragment-screening campaigns have shown that thienopyrimidine amino acids lacking the phenylalanine moiety exhibit nonselective binding, whereas the introduction of aromatic substitution patterns is essential for achieving target selectivity and cellular activity [4].

Quantitative Differentiation of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid from Closest Analogs


Molecular Weight and Side-Chain Complexity: Phenylalanine vs. β-Alanine/Glycine Analogs

The target compound (C18H19N3O2S, MW 341.43) incorporates a phenylalanine-derived side chain that is structurally more elaborate than the simpler amino acid conjugates common in screening libraries . The phenyl ring adds significant molecular bulk and lipophilicity relative to comparator compounds such as 3-(6-ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (MW 265.33) and 2-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid (MW 251.30) [1]. This difference in molecular weight (~76–90 Da) and the presence of an aromatic side chain are expected to influence binding mode, consistent with structural biology observations that phenylalanine residues make critical hydrophobic contacts in the Mcl-1 BH3-binding groove [2].

Physicochemical profiling Lead optimization Fragment elaboration

Calculated LogP and Lipophilicity Differentiation from Des-Phenyl Analogs

The target compound exhibits a calculated logP (clogP) of approximately 3.60–4.41, placing it in a lipophilicity range compatible with both oral bioavailability (Lipinski s Rule of Five) and passive membrane permeability [1]. In contrast, the des-phenyl propionic acid analog (MW 265.33) is predicted to have a substantially lower clogP (estimated ~1.8 based on fragment contributions), a difference of ~1.8–2.6 log units [2]. This logD shift has practical consequences for aqueous solubility, plasma protein binding, and off-target promiscuity risk—factors that directly influence the selection of a compound for biochemical assay panels versus cell-based assays [3].

Drug-likeness Lipophilicity ADME prediction

Mcl-1 Co-crystal Structure of a 5-Aryl Phenylalanine Analog Establishes Binding Mode Relevance

The co-crystal structure of Mcl-1 with compound 8d (PDB 6QZB, resolution 2.0 Å) reveals that (2R)-2-[[6-ethyl-5-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]-3-phenyl-propanoic acid binds with the phenylalanine carboxylate engaging key arginine residues in the BH3-binding groove, while the 5-aryl substituent occupies a hydrophobic sub-pocket [1]. This structure directly validates the binding mode of the thienopyrimidine–phenylalanine chemotype to Mcl-1. The target compound (CAS 1008946-37-9) retains the identical phenylalanine side chain and 6-ethyl-2-methyl-thieno[2,3-d]pyrimidine core but lacks the 5-aryl substituent, making it a direct comparator for deconvoluting the contribution of 5-aryl substitution to Mcl-1 binding affinity and selectivity [2]. Compounds in this series achieved nanomolar binding affinity after optimization of the 5-position, while nonselective fragment hits (lacking the 5-aryl group and/or phenylalanine moiety) showed only micromolar affinity [3].

Mcl-1 inhibitor Fragment-based drug discovery X-ray crystallography

BindingDB Activity Profile of the Des-Phenyl β-Alanine Analog Contrasts with Phenylalanine-Containing Scaffolds

The closest commercially cataloged analog to the target compound—3-(6-ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (BDBM43549)—has been tested in a HSF-1 stress response luciferase assay in NIH3T3 cells, yielding an EC50 >195,000 nM, indicating essentially no activity against this target at achievable concentrations [1]. While direct Mcl-1 binding data for the target compound have not been deposited in public databases, the published fragment-to-lead optimization trajectory of the thienopyrimidine series demonstrates that incorporation of aromatic substitution (both on the 5-position of the thienopyrimidine core and within the amino acid side chain) was a prerequisite for achieving measurable target engagement [2]. This suggests that the phenylalanine-containing target compound is expected to exhibit differentiated target-binding behavior compared to the simpler β-alanine analog, consistent with the structural biology evidence from PDB 6QZB and 6QZ5 [3].

Heat Shock Factor-1 BindingDB Selectivity profiling

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound (CAS 1008946-37-9) is available from multiple chemical suppliers at ≥95% purity (Catalog No. CM808973, and listed on ChemSrc), with a molecular weight of 341.43 Da . In comparison, the closest commercially available analogs—2-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid (CAS 848280-81-9, purity NLT 98%) and 3-(6-ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (MW 265.33)—are also cataloged but lack the phenylalanine side chain that defines the target compound s application niche in Mcl-1-related research [1]. The target compound is the only commercially listed analog in this series that combines the 6-ethyl-2-methyl thieno[2,3-d]pyrimidine core with a phenylpropionic acid side chain, as verified across Chemenu, ChemSrc, and MolCore catalogs [1].

Chemical procurement Purity specification Catalog availability

Recommended Procurement and Application Scenarios for 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid (CAS 1008946-37-9)


Mcl-1 Fragment-to-Lead Optimization: 5-Position SAR Library Synthesis

The target compound serves as an ideal starting scaffold for systematic 5-position structure–activity relationship (SAR) exploration in Mcl-1 inhibitor programs. As demonstrated by the Service–Vernalis team, thienopyrimidine amino acids were identified as fragment hits that required introduction of a hindered biaryl axis at the 5-position to achieve target selectivity and nanomolar binding affinity [1]. The co-crystal structure of compound 8d (PDB 6QZB) provides a direct template for structure-guided elaboration, showing that the phenylalanine carboxylate anchors to Arg263/Asn260 while the 5-aryl substituent projects into a hydrophobic sub-pocket [1]. Researchers can procure the target compound and perform parallel Suzuki or Negishi couplings at the 5-position (via halogenation of the thienopyrimidine core) to generate diversity libraries for Mcl-1 fluorescence polarization competition assays [2].

Physicochemical Reference Standard for Thienopyrimidine Fragment Elaboration Studies

With a measured/calculated logP of 3.6–4.4 and a topological polar surface area (TPSA) of approximately 75 Ų, the target compound occupies a favorable drug-like physicochemical space [1]. In fragment-based drug discovery workflows, the compound can serve as a physicochemical benchmark for evaluating the impact of 5-position substituents on lipophilicity, solubility, and permeability. The phenylalanine side chain contributes approximately +1.8–2.6 log units of lipophilicity relative to the des-phenyl propionic acid analog, providing a measurable baseline for assessing the lipophilic ligand efficiency (LLE) of more elaborated analogs [1]. This application is directly supported by the Lipinski compliance profile calculated for C18H19N3O2S [2].

Selectivity Profiling Against Anti-Apoptotic Bcl-2 Family Proteins

The thienopyrimidine–phenylalanine chemotype has been co-crystallized with Mcl-1 (PDB 6QZB, 6QZ5) but the unsubstituted 5-position scaffold (i.e., the target compound) is predicted to exhibit nonselective binding across Bcl-2 family members, consistent with the observation that fragment-level hits in this series were nonselective prior to 5-aryl optimization [1]. The target compound is therefore well-suited for use as a tool compound in selectivity panels (Mcl-1 vs. Bcl-2 vs. Bcl-xL) to establish baseline cross-reactivity and to quantify the selectivity gains achieved through 5-position substitution. Fluorescence polarization assays using FITC-Bid BH3 peptide as a tracer are a well-established format for such profiling [2].

Synthetic Intermediate for N-Thieno(2,3-d)pyrimidinyl-D-Phenylalanine Patent Landscaping

The target compound falls within the generic structural scope of patent CU20170164A7 (Servier/Vernalis), which claims N-thieno(2,3-d)pyrimidinyl-D-phenylalanine compounds of general formula (I) [1]. For industrial research organizations conducting freedom-to-operate analyses or seeking to develop proprietary Mcl-1 inhibitors outside existing patent claims, the target compound serves as a key reference standard for defining the structural boundaries of the intellectual property landscape. Its commercial availability facilitates rapid experimental validation without the need for de novo synthesis of the core scaffold [2].

Quote Request

Request a Quote for 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.